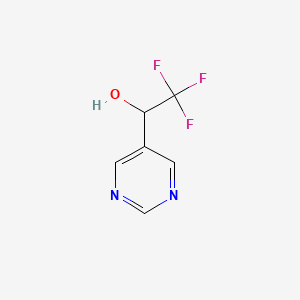![molecular formula C28H36Cl2O6 B12286414 [2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12286414.png)
[2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate is a synthetic corticosteroid ester. This compound is known for its potent anti-inflammatory properties and is used in various medical applications, particularly in dermatology for the treatment of skin disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate involves multiple steps. One common method includes the acylation of a corticosteroid precursor with propanoic acid derivatives. The reaction typically requires the presence of a catalyst such as 4-(dimethylamino)pyridine and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like crystallization or chromatography to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a reference standard for studying the reactivity and stability of corticosteroid esters. It serves as a model compound for developing new synthetic methodologies and understanding reaction mechanisms.
Biology
In biological research, [2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate is used to study the effects of corticosteroids on cellular processes. It helps in elucidating the pathways involved in inflammation and immune response.
Medicine
Medically, this compound is utilized in the formulation of topical creams and ointments for treating inflammatory skin conditions such as eczema, psoriasis, and dermatitis. Its potent anti-inflammatory action makes it a valuable therapeutic agent.
Industry
In the industrial sector, this compound is used in the production of pharmaceutical formulations. It is also employed in quality control processes to ensure the consistency and efficacy of corticosteroid-based products.
Wirkmechanismus
The mechanism of action of [2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate involves binding to glucocorticoid receptors in the cell. This binding leads to the activation of anti-inflammatory genes and suppression of pro-inflammatory cytokines. The compound inhibits the migration of inflammatory cells to the site of inflammation and reduces the release of inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clobetasol propionate: Another potent corticosteroid used for similar medical applications.
Betamethasone valerate: A corticosteroid with anti-inflammatory properties used in dermatology.
Mometasone furoate: Known for its high affinity for glucocorticoid receptors and used in treating inflammatory skin conditions.
Uniqueness
What sets [2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate apart is its unique chemical structure, which provides a balance between potency and safety. Its specific ester linkage and halogen substitutions contribute to its high efficacy and reduced side effects compared to other corticosteroids.
Eigenschaften
Molekularformel |
C28H36Cl2O6 |
|---|---|
Molekulargewicht |
539.5 g/mol |
IUPAC-Name |
[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate |
InChI |
InChI=1S/C28H36Cl2O6/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(31)10-11-25(17,4)27(19,30)21(29)14-26(20,28)5/h10-11,13,16,19-21H,6-9,12,14-15H2,1-5H3 |
InChI-Schlüssel |
SZGZTKOCRREDQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)Cl)C)C)OC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


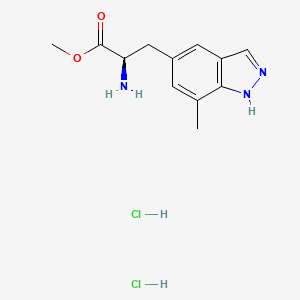
![7-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12286345.png)

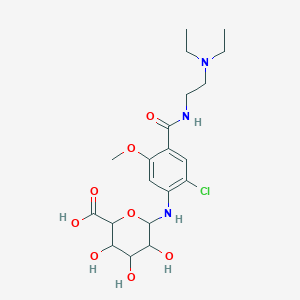

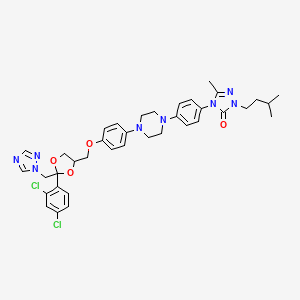


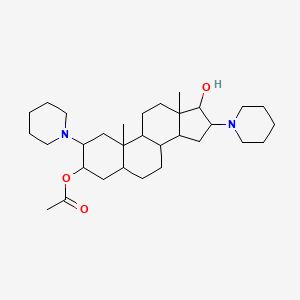
![benzyl N-[6-oxo-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]hexyl]carbamate](/img/structure/B12286397.png)
![1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene](/img/structure/B12286404.png)


